molecular formula C7H6S B3058970 Thiophene, 2-(2-propynyl)- CAS No. 93296-25-4

Thiophene, 2-(2-propynyl)-

Cat. No. B3058970
CAS RN: 93296-25-4
M. Wt: 122.19 g/mol
InChI Key: ZEWSGJGIFDRZBS-UHFFFAOYSA-N
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Description

Thiophene is a heterocyclic compound that contains a five-membered ring made up of one sulfur atom and four carbon atoms . It is an analog to the compound benzene, where one CH2 group in the benzene ring is replaced with sulfur .


Synthesis Analysis

Thiophene derivatives can be synthesized through various methods. The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . Another method involves the cyclization of readily available S-containing alkyne substrates .


Molecular Structure Analysis

The molecular structure of thiophene consists of a five-membered ring made up of one sulfur atom and four carbon atoms . The sulfur atom contributes one lone pair of electrons to this π-system, creating a stable aromatic system with six π-electrons .


Chemical Reactions Analysis

Thiophene undergoes various chemical reactions. For instance, the oxidation reactions initiated by hydroperoxyl radical and decomposition of the related intermediates and complexes have been studied . In addition, the reaction mechanisms and kinetics of thiophene oxidation reactions have been considered .


Physical And Chemical Properties Analysis

Thiophene is a colorless liquid that possesses a mildly pleasant smell, somewhat similar to benzene . Its molecular formula is C4H4S, and it has a molar mass of approximately 84.14 g/mol . It is soluble in most organic solvents such as alcohol, ether, and chloroform, but it is slightly soluble in water .

Safety And Hazards

Thiophene is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is highly flammable, harmful if swallowed, and causes serious eye irritation . It is also harmful to aquatic life with long-lasting effects .

Future Directions

Thiophene and its derivatives have a wide range of applications in pharmaceuticals and material science . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may focus on developing efficient and selective syntheses of thiophene derivatives by cyclization of readily available S-containing alkyne substrates .

properties

IUPAC Name

2-prop-2-ynylthiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6S/c1-2-4-7-5-3-6-8-7/h1,3,5-6H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEWSGJGIFDRZBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70534827
Record name 2-(Prop-2-yn-1-yl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70534827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiophene, 2-(2-propynyl)-

CAS RN

93296-25-4
Record name 2-(Prop-2-yn-1-yl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70534827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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